molecular formula C10H8Cl2N2 B2369577 3-(Chloromethyl)-1-(2-chlorophenyl)pyrazole CAS No. 1466733-04-9

3-(Chloromethyl)-1-(2-chlorophenyl)pyrazole

Cat. No. B2369577
CAS RN: 1466733-04-9
M. Wt: 227.09
InChI Key: UBSMNMQFCZSZKN-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string. It may also include information about its occurrence or synthesis .


Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure .


Molecular Structure Analysis

This refers to the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include things like its reactivity, what other compounds it can form, and the conditions needed for these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and spectral data. These properties can often be found in chemical databases .

Scientific Research Applications

Molecular Structure and Crystallography

Research on similar pyrazole compounds reveals insights into their molecular structure and crystallography. For instance, Dai et al. (2011) studied a related compound, focusing on the dihedral angles formed with the pyrazole ring and its crystal structure characterized by hydrogen bonds (Dai et al., 2011). Additionally, Shahani et al. (2010) analyzed another pyrazole derivative, observing intramolecular hydrogen bonds and the angles formed with various phenyl rings, contributing to our understanding of the stability and structural properties of such compounds (Shahani et al., 2010).

Synthesis and Chemical Properties

Grotjahn et al. (2002) detailed the synthesis of pyrazoles with functionalized side chains, starting with protected alkynols. This work highlights the versatility of pyrazole compounds in chemical synthesis and their potential applications in creating diverse molecules (Grotjahn et al., 2002).

Computational Analysis and Molecular Interactions

The computational analysis of pyrazole derivatives offers insights into their molecular interactions and potential applications. Sivakumar et al. (2020) conducted a molecular spectroscopic assembly of a pyrazole derivative, using density functional theory to explore its molecular equilibrium geometry and potential energy distribution. This study also looked into antimicrobial activity, showcasing the potential biomedical applications of pyrazole compounds (Sivakumar et al., 2020).

Antimicrobial and Antitubercular Properties

Horrocks et al. (2013) synthesized and tested 3-(4-chlorophenyl)-4-substituted pyrazole derivatives for their antifungal and antitubercular properties. Some of these compounds demonstrated significant activity against pathogenic fungi and Mycobacterium tuberculosis, indicating the potential of pyrazole derivatives in developing new antimicrobial and antitubercular agents (Horrocks et al., 2013).

Potential in Organic Light Emitting Diodes (OLEDs)

Lu et al. (2000) explored the application of pyrazoline derivatives in organic light emitting diodes (OLEDs). They synthesized pyrazoline compounds that exhibited efficient photoluminescence and could be used as blue light-emitting materials in OLEDs, demonstrating the versatility of pyrazole derivatives in electronic applications (Lu et al., 2000).

Mechanism of Action

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems .

Safety and Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It can also include precautions that need to be taken when handling the compound .

properties

IUPAC Name

3-(chloromethyl)-1-(2-chlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMNMQFCZSZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1466733-04-9
Record name 3-(chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole
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